4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
Description
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde (CAS No. 21635-78-9) is a substituted benzaldehyde derivative with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . Its structure features a benzaldehyde core substituted at the para position with a tertiary amino group bearing ethyl and 2-ethoxyethyl moieties. The ethoxyethyl group introduces both lipophilic and electron-donating properties, distinguishing it from simpler alkylamino derivatives. This compound is typically stored under dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
4-[2-ethoxyethyl(ethyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-14(9-10-16-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQDJWZOKQGORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOCC)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652279 | |
| Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21635-78-9 | |
| Record name | 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid/Base Catalysis
This method utilizes acid or base as a catalyst to facilitate the reaction between benzaldehyde and the ethoxyethylamine and ethylamine. The reaction conditions, such as temperature and pressure, must be carefully controlled to ensure optimal yield and purity.
Temperature Control
Specific temperature settings are crucial for achieving the desired product. The reaction typically proceeds at moderate temperatures, often between 25°C to 50°C, depending on the catalyst used.
Industrial Production
In an industrial setting, large-scale reactors and continuous flow processes are employed. Automated systems and precise control of reaction parameters ensure consistent quality and high efficiency. The compound is purified through techniques such as distillation, crystallization, or chromatography.
Detailed Synthetic Route
The synthesis involves several key steps:
- Starting Materials : Benzaldehyde, 2-ethoxyethylamine, and ethylamine are used as starting materials.
- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or dichloromethane, with a catalyst such as hydrochloric acid or sodium hydroxide.
- Reaction Mechanism : The reaction involves the nucleophilic addition of the amine to the aldehyde group, followed by the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation
The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction
The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution
The ethoxyethyl and ethylamino groups can undergo substitution reactions with other nucleophiles or electrophiles.
Data Tables
Synthesis Methods Summary
| Method | Description | Conditions |
|---|---|---|
| Acid/Base Catalysis | Uses acid or base as a catalyst | Moderate temperature, controlled pressure |
| Temperature Control | Requires specific temperature settings | 25°C to 50°C |
| Industrial Production | Large-scale reactors, continuous flow processes | Automated systems, precise control |
Chemical Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acid |
| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohol |
| Substitution | Various nucleophiles or electrophiles | Substituted derivatives |
Research Findings
Research on compounds similar to this compound indicates potential biological activities, including antimicrobial and anticancer properties. The presence of ethoxyethyl and ethylamino groups may enhance interactions with biological targets, leading to varied biological effects. However, detailed studies on this specific compound are limited, and further research is needed to fully elucidate its properties and applications.
Chemical Reactions Analysis
Types of Reactions: 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde undergoes various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ethoxyethyl and ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 4-((2-Ethoxyethyl)(ethyl)amino)benzoic acid.
Reduction: 4-((2-Ethoxyethyl)(ethyl)amino)benzylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Engaged in the development of new chemical entities with potential industrial applications.
-
Biology :
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Explored for its interactions with biological targets, which may lead to therapeutic applications.
-
Medicine :
- Potential therapeutic applications in drug development, particularly for conditions requiring targeted therapies.
- Studied for its effects on various biological pathways, contributing to understanding drug mechanisms.
-
Industry :
- Utilized in the production of specialty chemicals and materials, enhancing product formulations in various sectors.
Antimicrobial Properties
Research indicates that compounds similar to 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Related structures have demonstrated cytotoxic activity against several cancer cell lines, suggesting that modifications in substituent groups can lead to variations in biological activity.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study demonstrated that Schiff base complexes derived from similar aldehydes exhibited enhanced antimicrobial properties compared to their parent compounds. -
Cytotoxicity :
Research on related structures indicated significant cytotoxic effects against multiple cancer cell lines, suggesting that modifications in substituent groups can lead to variations in biological activity. -
Drug Development Applications :
The compound has been explored for its potential applications in drug development, particularly as an intermediate in synthesizing pharmaceuticals with therapeutic benefits against various diseases.
Mechanism of Action
The mechanism of action of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with enzymes, receptors, or other proteins, thereby modulating their activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations in Amino-Benzaldehyde Derivatives
The table below compares key structural and physicochemical properties of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde with analogous compounds:
Structural and Functional Differences
Electronic Effects: The ethoxyethyl group in the target compound donates electrons via its oxygen atom, enhancing the electron density on the aromatic ring compared to purely alkyl-substituted analogs like 4-(Ethyl(methyl)amino)benzaldehyde . Chloroethyl derivatives (e.g., 4-((2-Chloroethyl)(ethyl)amino)-2-methylbenzaldehyde) exhibit electrophilic reactivity due to the chlorine atom, enabling alkylation in biological systems .
Solubility and Lipophilicity: The diethylaminoethoxy substituent in 4-[2-(Diethylamino)ethoxy]benzaldehyde improves water solubility, making it suitable for aqueous-phase reactions . In contrast, the ethoxyethyl group increases lipophilicity, favoring membrane permeability in drug candidates .
Applications: Hydroxyethyl derivatives (e.g., 4-(N-(2-hydroxyethyl)-N-methylamino)benzaldehyde) are precursors for fluorescent OLED materials, as seen in HEMABM . Pyridylvinyl-substituted analogs exhibit extended π-conjugation, enabling applications in nonlinear optics .
Research Findings and Contradictions
- Pharmacological Potential: While highlights anticancer activity in sulfonate-containing benzaldehydes, the ethoxyethyl derivative's biological activity remains underexplored .
- Contradictions in Solubility: and suggest competing solubility profiles for ethoxyethyl vs. diethylaminoethoxy derivatives, necessitating context-specific optimization .
Biological Activity
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde, also known by its CAS number 21635-78-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
This compound features an ethoxyethyl group attached to an amino group, which is further linked to a benzaldehyde moiety. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence cell signaling pathways.
-
Enzyme Inhibition :
- It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially affecting the production of key metabolites such as ATP.
- This inhibition can lead to altered cellular energy metabolism, impacting cell viability and proliferation.
-
Cell Signaling Modulation :
- The compound may influence signaling pathways such as the MAPK/ERK pathway, which is critical for cell growth and differentiation.
- Changes in gene expression profiles have been observed in response to treatment with this compound, indicating its role in transcriptional regulation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Moderate Inhibition |
| H460 (Lung Cancer) | 10 | Significant Inhibition |
| SF268 (Brain Cancer) | 20 | Moderate Inhibition |
These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against common pathogens. A study assessed its efficacy against Staphylococcus aureus and Candida albicans, yielding the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that this compound possesses potential as an antimicrobial agent, warranting further exploration in infectious disease contexts.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A recent study investigated the use of this compound in combination with conventional chemotherapeutics. The results demonstrated enhanced efficacy and reduced side effects compared to standard treatments alone.
-
Case Study on Antimicrobial Efficacy :
- Another study focused on formulations containing this compound for topical applications against skin infections caused by resistant strains of bacteria. The formulation exhibited significant healing properties and reduced infection rates in clinical trials.
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm and ethoxy/ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂).
- ¹³C NMR : Aldehyde carbon appears at δ 190–200 ppm; ether carbons (C-O) at δ 60–70 ppm .
- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 265.18). Exact mass data (e.g., 304.1286616) validates purity .
- IR spectroscopy : Stretching vibrations for aldehyde (ν ~1700 cm⁻¹) and ether groups (ν ~1100 cm⁻¹) .
How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Advanced
X-ray diffraction (XRD) is critical for resolving conformational flexibility and hydrogen-bonding networks. For example:
- Dihedral angles : Aromatic and aliphatic moieties often adopt non-planar arrangements (e.g., 78.31° dihedral angle between aromatic rings in dialdehydes) .
- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.8–3.1 Å) and CH-π interactions (3.1–3.5 Å) stabilize crystal packing .
- Validation : Cross-check with SHELXL refinement (R-factor < 0.07) and Hirshfeld surface analysis to confirm non-covalent interactions .
How can researchers address contradictions in reported solubility and stability data for this compound?
Advanced
Discrepancies in solubility (e.g., ethanol vs. water) arise from experimental conditions (temperature, purity) and measurement techniques:
- Quantitative analysis : Use UV-Vis spectroscopy to determine solubility limits (e.g., 8.45 mg/mL in water at 25°C) .
- Stability testing : Monitor degradation via HPLC under varying pH and light exposure. Amine-aldehyde Schiff base formation is a common instability pathway .
- Standardization : Adopt protocols from pharmacopeial assays (e.g., USP methods for benzaldehyde derivatives, using hydroxylamine hydrochloride for aldehyde quantification) .
What computational strategies predict the electronic and reactive properties of this compound?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electron delocalization in the π-conjugated system. HOMO-LUMO gaps (~4.5 eV) correlate with redox activity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC₅₀ values .
- Reactivity indices : Fukui functions identify nucleophilic sites (aldehyde carbon) for condensation reactions .
What are the key considerations for designing condensation reactions using this aldehyde in macrocycle synthesis?
Q. Advanced
- Stoichiometric control : Use [2+2] or [2+3] templates with polyamines (e.g., ethylenediamine) to avoid oligomerization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity but require strict anhydrous conditions .
- Kinetic vs. thermodynamic products : Monitor reaction progress (TLC or LC-MS) to isolate macrocycles vs. linear polymers .
How do intermolecular interactions influence the material properties of crystalline derivatives?
Q. Advanced
- Hydrogen bonding : Weak C–H···O bonds (2.8–3.2 Å) form layered structures, impacting mechanical stability .
- π-Stacking : Parallel-displaced aromatic interactions (3.4–3.6 Å spacing) enhance charge transport in optoelectronic applications .
- Thermal analysis : DSC/TGA reveals melting points (~150–200°C) and decomposition pathways linked to ether cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
